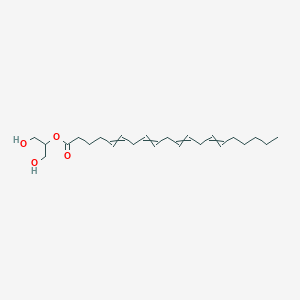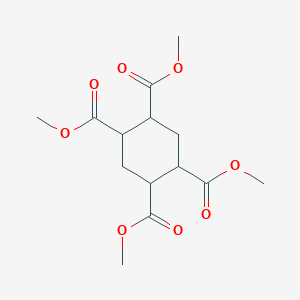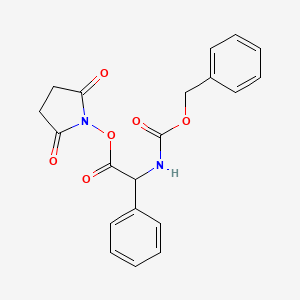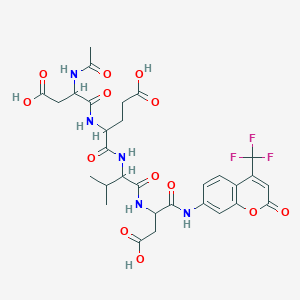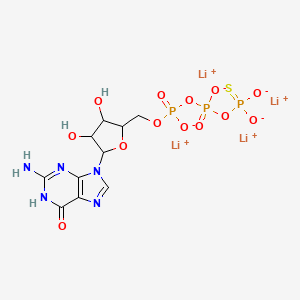
GTP-gamma-S 4Li
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GTP-gamma-S 4Li involves the substitution of one of the oxygen atoms in the gamma-phosphate group of GTP with a sulfur atom. This substitution creates a compound that is resistant to hydrolysis, making it useful for studying G-protein activation. The reaction typically involves the use of phosphorothioic acid and guanosine triphosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in a solid form and stored under desiccating conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
GTP-gamma-S 4Li primarily undergoes substitution reactions due to the presence of the sulfur atom in the gamma-phosphate group. This substitution makes the compound resistant to hydrolysis, allowing it to remain active for extended periods .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorothioic acid and various solvents that facilitate the substitution process. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major product formed from reactions involving this compound is the non-hydrolyzable analog of GTP, which retains its ability to activate G-proteins. This property makes it valuable for studying various cellular processes .
Wissenschaftliche Forschungsanwendungen
GTP-gamma-S 4Li has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Wirkmechanismus
GTP-gamma-S 4Li exerts its effects by activating G-proteins, which are involved in various cellular signaling pathways. The compound binds to the G-protein and promotes the exchange of GDP for GTP, leading to the activation of the G-protein. This activation triggers a cascade of downstream signaling events that regulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to GTP-gamma-S 4Li include:
- Guanosine 5’-O-(beta-thio)diphosphate
- Guanosine 5’-O-(alpha-thio)triphosphate
- Guanosine 5’-O-(gamma-thio)triphosphate (non-lithium salt)
Uniqueness
This compound is unique due to its resistance to hydrolysis and its ability to activate G-proteins for extended periods. This property makes it particularly valuable for studying long-term cellular processes and signaling pathways .
Eigenschaften
Molekularformel |
C10H12Li4N5O13P3S |
|---|---|
Molekulargewicht |
563.1 g/mol |
IUPAC-Name |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AMQXJFWJOAWCPV-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
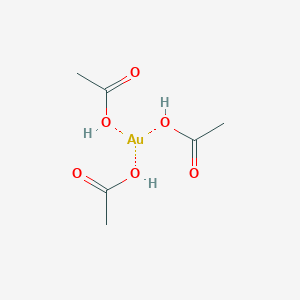
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
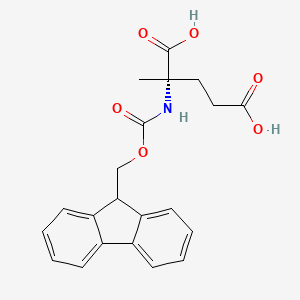
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)

![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)
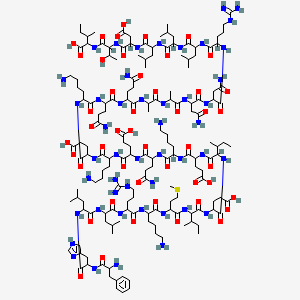
![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
